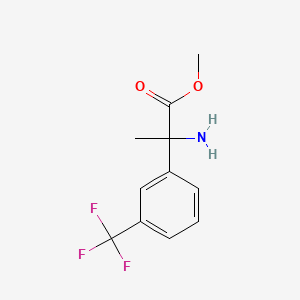

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)propanoate

Description

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)propanoate is a synthetic organic compound featuring a methyl ester group, an amino substituent at the α-carbon, and a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and ester functionalities render it a versatile intermediate for pharmaceutical synthesis.

Properties

IUPAC Name |

methyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-10(15,9(16)17-2)7-4-3-5-8(6-7)11(12,13)14/h3-6H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVQAZQHPGUTAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3-(trifluoromethyl)phenyl)propanoate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with glycine methyl ester in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction proceeds through a reductive amination process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Reduction Reactions

The ester group undergoes reduction under specific conditions. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the ester to a primary alcohol, yielding 2-amino-2-(3-(trifluoromethyl)phenyl)propan-1-ol. Sodium borohydride (NaBH₄) in methanol is less effective due to the steric hindrance of the trifluoromethyl group .

Selective reduction of the ester to an aldehyde has been achieved using potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA) in ethyl acetate at −5°C, producing 3-(3-(trifluoromethyl)phenyl)propanal .

Substitution Reactions

The amino group participates in nucleophilic substitution with electrophiles. For example, reaction with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine yields N-acetyl derivatives. Alkylation with methyl iodide under basic conditions produces N-methylated analogs .

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions. In 1 M HCl/THF (1:1) at 80°C, hydrolysis produces 2-amino-2-(3-(trifluoromethyl)phenyl)propanoic acid. Alkaline hydrolysis (NaOH, H₂O/EtOH) yields the sodium salt of the acid .

Oxidation Reactions

The amino group can be oxidized to a nitro group using hydrogen peroxide (H₂O₂) in acetic acid at 50°C, forming methyl 2-nitro-2-(3-(trifluoromethyl)phenyl)propanoate. Stronger oxidants like potassium permanganate (KMnO₄) in acidic media further oxidize the side chain .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amino → Nitro | 30% H₂O₂, AcOH, 50°C, 6 h | Methyl 2-nitro-2-(3-(trifluoromethyl)phenyl)propanoate | 63% |

Coupling Reactions

The compound participates in palladium-catalyzed Mizoroki–Heck cross-coupling with alkenes. Using Pd(OAc)₂ and tetrabutylammonium acetate (nBu₄NOAc) in DMF at 90°C, it forms conjugated dienes, which are valuable intermediates in drug synthesis .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mizoroki–Heck Coupling | Pd(OAc)₂, nBu₄NOAc, DMF, 90°C, 4 h | Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)propenoate | 78% |

Stability and Side Reactions

The trifluoromethyl group enhances thermal stability but may lead to defluorination under harsh conditions (e.g., >150°C). Competing ester cleavage is observed in strongly nucleophilic environments .

Scientific Research Applications

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes or bind to receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

Compound 1 : 3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate

- Structure : Contains a pyridinyl substituent and an additional trifluoromethyl group on the aromatic ring.

- Molecular Formula: Not explicitly stated, but LCMS data indicate m/z 393 [M+H]+, suggesting a molecular weight of ~392 g/mol.

- Synthesis : Two-step yield of 91%, with HPLC retention time of 0.29 minutes (condition SQD-FA50), indicating moderate polarity .

Compound 2 : Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

- Structure: Ethyl ester with a methyl group and trifluoromethyl substitution on the propanoate chain.

- Molecular Formula: C6H10F3NO2.

- Molar Mass : 185.14 g/mol.

- The trifluoromethyl group is on the aliphatic chain instead of an aromatic ring, which may decrease metabolic stability in biological systems .

Compound 3 : Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate

- Structure : Features a 4-((trifluoromethyl)thio)phenyl group instead of 3-(trifluoromethyl)phenyl.

- Key Differences : The thioether linkage introduces sulfur, which may enhance electron-withdrawing effects and alter redox stability compared to the target compound .

Physicochemical Properties

*Estimated based on analogous structures.

Biological Activity

Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)propanoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 247.21 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties. The amino group allows for various chemical reactions, making it a versatile building block in drug development.

This compound's mechanism of action involves interactions with specific molecular targets within biological systems. The trifluoromethyl group contributes to the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and receptor binding .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of this compound have shown activity against various bacterial strains. A comparative study highlighted that while some derivatives were ineffective against Escherichia coli, others displayed significant activity against Staphylococcus aureus and Schizosaccharomyces pombe .

Anticancer Potential

The compound's structural analogs have been investigated for their potential anticancer properties. For example, methyl (2R)-2-amino-3-[2-cyano-4-(trifluoromethyl)phenyl]propanoate has demonstrated anticancer effects in vitro, suggesting that this compound may share similar properties due to structural similarities .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with related compounds reveals variations in biological activity based on structural differences:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate | Ethyl instead of methyl | Potential antidepressant | |

| Methyl (2R)-2-amino-3-[2-cyano-4-(trifluoromethyl)phenyl]propanoate | Cyano group addition | Anticancer properties | |

| Methyl 2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoate | Fluoro substitution | Anti-inflammatory |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity, emphasizing the uniqueness of this compound within this chemical family.

Case Studies and Research Findings

- Pharmacological Studies : Investigations into the pharmacodynamics and pharmacokinetics of this compound are essential for understanding its therapeutic potential. Preliminary studies suggest that its interactions with biological systems could optimize its use in therapeutic applications.

- Antiviral Activity : Similar compounds have been studied for their antiviral properties, particularly against HIV and other viral infections. Mechanistic studies demonstrated that certain derivatives inhibit viral entry by interacting with key elements of the viral surface .

Q & A

Q. What are the key challenges in scaling up synthesis, and how can they be addressed?

- Methodological Answer : Batch-to-batch variability in trifluoromethylphenyl coupling requires strict stoichiometric control. Continuous flow reactors improve mixing and heat transfer for exothermic steps. Quality-by-design (QbD) frameworks optimize critical process parameters (CPPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.